![molecular formula C21H23N5O5S B2469519 3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866344-84-5](/img/structure/B2469519.png)
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader category of thienopyrimidines, which are of interest due to their diverse chemical reactions and potential to create compounds with significant biological activities. For example, thieno[2,3-d]pyrimidine derivatives have been synthesized through reactions involving compounds like thietanylpyrimidine and thietanylimidazole derivatives, indicating a methodological exploration in heterocyclic chemistry to achieve compounds with potential antihypertensive effects or as enzyme inhibitors (Meshcheryakova et al., 2013). Moreover, the synthesis processes often involve the manipulation of functional groups to explore different pharmacological activities, demonstrating the compound's utility in drug discovery and development processes.
Potential Pharmacological Activities
Research into thienopyrimidine derivatives, including those similar in structure to the compound of interest, has shown promise in various pharmacological applications. For instance, studies have indicated that certain thienopyrimidines possess potent activity as antihypertensive agents, with some derivatives being more potent than established medications in reducing systolic blood pressure in animal models (Russell et al., 1988). These findings suggest the potential for developing new therapeutic agents based on the structural backbone of thienopyrimidines for treating hypertension.
Mechanism of Action
properties
IUPAC Name |
3-[5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c27-18(3-1-2-9-25-20(28)19-17(8-14-32-19)22-21(25)29)24-12-10-23(11-13-24)15-4-6-16(7-5-15)26(30)31/h4-8,14H,1-3,9-13H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDOEMFFHRNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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